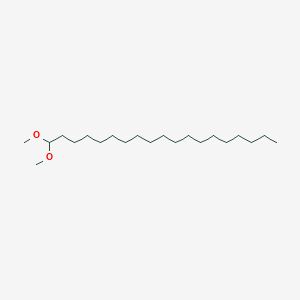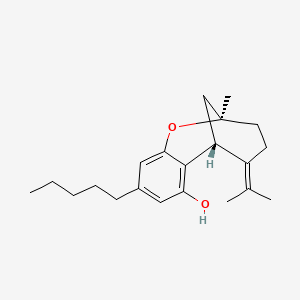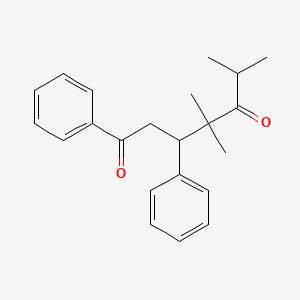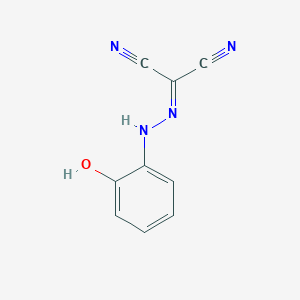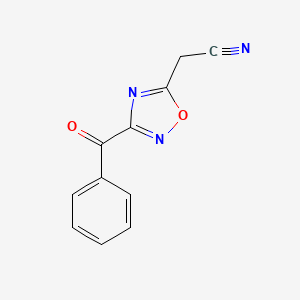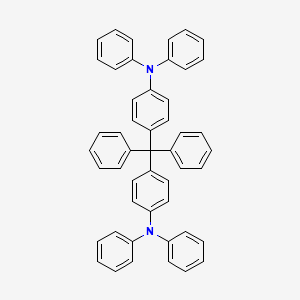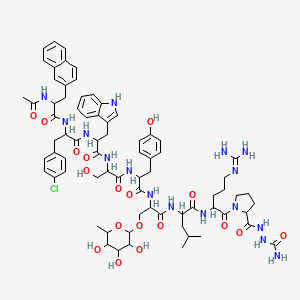
LHRH, ac-2-Nal(1)-4-Cl-phe(2)-trp(3)-ser(rha)(6)-azglynh2(10)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luteinizing hormone-releasing hormone, ac-2-Naphthylalanine(1)-4-Chlorophenylalanine(2)-Tryptophan(3)-Serine(Rhamnose)(6)-Azaglycineamide(10)-, is a synthetic peptide analog of the naturally occurring luteinizing hormone-releasing hormone. This compound is designed to mimic the action of the natural hormone, which plays a crucial role in regulating the reproductive system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide chain is elongated by repeated cycles of deprotection and coupling reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, such as temperature, pH, and solvent composition, ensuring high yield and purity of the final product. The synthesized peptide is then cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form oxindole derivatives.
Reduction: The azaglycineamide moiety can be reduced to form glycine derivatives.
Substitution: The chlorophenylalanine residue can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxindole derivatives from tryptophan.
Reduction: Glycine derivatives from azaglycineamide.
Substitution: Various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in studies of hormone-receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential use in treating hormone-related disorders such as prostate cancer and endometriosis.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The compound exerts its effects by binding to luteinizing hormone-releasing hormone receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling events, leading to the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. These hormones then act on the gonads to regulate the production of sex hormones such as testosterone and estrogen.
Comparaison Avec Des Composés Similaires
Similar Compounds
Luteinizing hormone-releasing hormone analogs: These include other synthetic peptides designed to mimic the action of the natural hormone.
Gonadotropin-releasing hormone antagonists: Compounds that inhibit the action of luteinizing hormone-releasing hormone.
Uniqueness
This compound is unique due to its specific sequence and modifications, which enhance its stability and binding affinity to the receptor. The incorporation of non-natural amino acids, such as 2-naphthylalanine and chlorophenylalanine, provides increased resistance to enzymatic degradation, making it a more potent and long-lasting analog compared to other similar compounds.
Propriétés
Formule moléculaire |
C74H95ClN16O18 |
|---|---|
Poids moléculaire |
1532.1 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropanoyl]amino]-N-[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C74H95ClN16O18/c1-38(2)29-52(63(98)82-51(15-9-27-79-73(76)77)71(106)91-28-10-16-59(91)70(105)89-90-74(78)107)83-69(104)58(37-108-72-62(97)61(96)60(95)39(3)109-72)88-66(101)55(32-42-20-25-48(94)26-21-42)85-68(103)57(36-92)87-67(102)56(34-46-35-80-50-14-8-7-13-49(46)50)86-65(100)54(31-41-18-23-47(75)24-19-41)84-64(99)53(81-40(4)93)33-43-17-22-44-11-5-6-12-45(44)30-43/h5-8,11-14,17-26,30,35,38-39,51-62,72,80,92,94-97H,9-10,15-16,27-29,31-34,36-37H2,1-4H3,(H,81,93)(H,82,98)(H,83,104)(H,84,99)(H,85,103)(H,86,100)(H,87,102)(H,88,101)(H,89,105)(H4,76,77,79)(H3,78,90,107) |
Clé InChI |
WDYSQADGBBEGRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


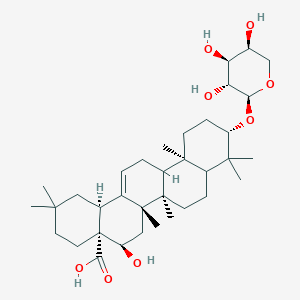

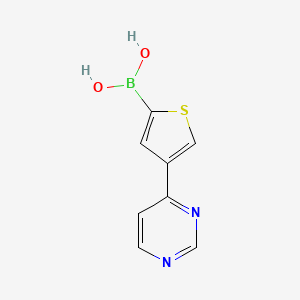

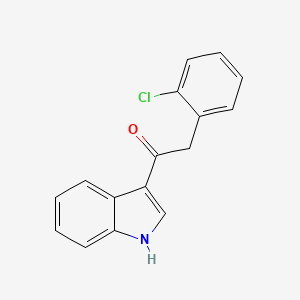
![5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B14083068.png)
